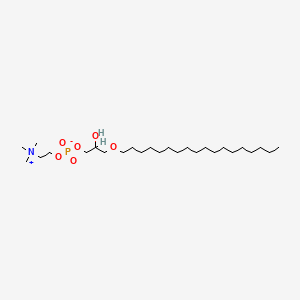

Lyso-PAF C-18

Descripción

Propiedades

IUPAC Name |

(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJVQHMEXMFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955785 | |

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72490-82-5, 34240-68-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Lyso-PAF C-18 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traditionally viewed as an inert precursor and metabolite in the potent Platelet-Activating Factor (PAF) signaling cascade, 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18) is emerging as a bioactive lipid with distinct and complex signaling roles. This technical guide provides a comprehensive overview of the known signaling pathways involving this compound, moving beyond its classical role in PAF metabolism. We will delve into two primary, context-dependent signaling axes: an intracellular pro-proliferative pathway implicated in cancer and an anti-inflammatory pathway that counteracts canonical PAF activity. This document presents quantitative data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the molecular interactions and workflows, serving as a critical resource for researchers in lipid signaling, oncology, and immunology.

Introduction: The Dual Nature of this compound

This compound is a lysophospholipid structurally similar to PAF, differing by the absence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone. It is generated from PAF C-18 through the action of PAF acetylhydrolase (PAF-AH) or from other membrane phospholipids (B1166683) via a CoA-independent transacylase.[1] Conversely, this compound can be acetylated by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) to form PAF C-18 in what is known as the remodeling pathway.[1]

While long considered biologically inactive, recent evidence has unveiled a more nuanced role for this compound. It is now understood to possess intrinsic signaling capabilities that are highly dependent on the cellular context. These activities can be broadly categorized into two distinct pathways:

-

An Intracellular Pro-Proliferative Pathway: In certain cancer cells, intracellular this compound acts as a second messenger, promoting cell proliferation through the activation of the RAF1-MEK-ERK cascade.

-

An Anti-Inflammatory/Inhibitory Pathway: In inflammatory cells such as neutrophils and platelets, this compound exhibits effects that oppose PAF, leading to the inhibition of cellular activation through a cyclic AMP (cAMP)-dependent mechanism.

This guide will explore these two pathways in detail, providing the molecular basis for these opposing functions.

The Pro-Proliferative Intracellular Pathway of this compound in Cancer

In specific cancer contexts, particularly in melanoma cells harboring NRAS mutations, this compound functions as a critical intracellular signaling molecule.[2][3] This pathway is independent of cell surface receptors and is initiated by the intracellular generation of this compound.

Mechanism of Action

The central enzyme in this pathway is the intracellular form of Phospholipase A2, Group VII (PLA2G7), also known as PAF acetylhydrolase (PAF-AH).

-

Generation of Intracellular Lyso-PAF: Within the cell, PLA2G7 hydrolyzes PAF, leading to the production of Lyso-PAF.[2]

-

Activation of PAK2: The newly generated Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2). This binding enhances the autophosphorylation and activation of PAK2.

-

Phosphorylation and Activation of RAF1: Activated PAK2 then phosphorylates RAF1 at Serine 338 (S338). This phosphorylation is a key step in the activation of the RAF1 kinase.

-

Downstream Signaling: Activated RAF1 subsequently phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2, leading to the promotion of cell proliferation.

This pathway highlights a novel, intracellular signaling function for a lipid traditionally considered inert and provides a potential therapeutic target for cancers with specific genetic backgrounds like NRAS mutations.

The Anti-Inflammatory/Inhibitory Pathway of this compound

In contrast to its role in cancer cell proliferation, this compound exhibits inhibitory effects on inflammatory cells like neutrophils and platelets. This pathway is initiated at the cell surface and acts to counteract the pro-inflammatory signals of PAF.

Mechanism of Action

This inhibitory function is mediated by the generation of intracellular cyclic AMP (cAMP), a ubiquitous second messenger.

-

Receptor Binding: this compound is proposed to bind to an as-yet-unidentified G-protein coupled receptor (GPCR) on the surface of neutrophils and platelets. This receptor is distinct from the canonical PAF receptor.

-

Adenylyl Cyclase Activation: Upon ligand binding, the GPCR activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an elevation of intracellular cAMP levels.

-

PKA Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Inhibition of Cellular Activation: PKA then phosphorylates downstream substrates, which ultimately results in the inhibition of cellular activation processes such as NADPH oxidase activation in neutrophils and aggregation in platelets.

This pathway provides an intrinsic negative feedback mechanism to temper the potent pro-inflammatory actions of PAF.

Quantitative Data on this compound Signaling and Metabolism

The following tables summarize the available quantitative data related to this compound's biological effects and the enzymes involved in its metabolism.

Table 1: Cellular Effects of this compound

| Parameter | Cell Type | Value | Effect | Reference |

| IC50 | HT-29 (human colon cancer) | 18 µM | Cytotoxicity | |

| Concentration | Nasal Polyp Tissue (asthmatic) | Higher than control | Correlation with pathology | |

| Concentration | Melanoma Cells (NRAS mutant) | 4 µM (knockdown) vs 30 µM (parental) | Intracellular level change | |

| Dose-dependent increase | Purified PAK2 | 1-10 µM | PAK2 Autophosphorylation | |

| Dose-dependent inhibition | Human Neutrophils | 0.1-10 µM | fMLF-induced NADPH oxidase activation | |

| Increase in cAMP | Human Neutrophils | 1 µM | ~2.5-fold increase |

Table 2: Enzyme Kinetics Related to this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| LPCAT1 | Lyso-PAF | Not specified | Lower activity vs LPCAT2 | Mouse Macrophages | |

| LPCAT2 | Lyso-PAF | Not specified | Higher activity vs LPCAT1 | Mouse Macrophages | |

| LPCAT2 | Acetyl-CoA | ~50 µM | Not specified | CHO-S-PAFR cells | |

| LPCAT2 | Lyso-PAF C16-d4 | 5 µM (used) | Not specified | Recombinant |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Protocol for Western Blotting of PAK2 and RAF1 Phosphorylation

This protocol is adapted from methodologies used to demonstrate the intracellular this compound signaling pathway.

Materials:

-

Cultured cells of interest

-

This compound (solubilized in an appropriate vehicle)

-

RIPA Lysis Buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

TGX Precast Gels (e.g., 4-15%)

-

PVDF membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies (e.g., anti-phospho-PAK2 (Thr402), anti-phospho-RAF1 (Ser338), total PAK2, total RAF1, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat with various concentrations of this compound or vehicle for the specified time.

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Clear lysate by centrifugation. Determine protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto a TGX gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and immediately image using a chemiluminescence detection system.

-

Analysis: Quantify band intensities using appropriate software. Normalize phosphorylated protein levels to total protein levels.

Protocol for In Vitro Kinase Assay

This protocol is designed to assess the direct effect of this compound on the kinase activity of PAK2, using RAF1 as a substrate.

Materials:

-

Recombinant purified PAK2

-

Recombinant purified RAF1 (kinase-dead version can be used as a negative control substrate)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

SDS-PAGE and Western blotting reagents (as above)

-

Anti-phospho-RAF1 (Ser338) antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant PAK2, recombinant RAF1, and kinase buffer.

-

Treatment: Add varying concentrations of this compound or vehicle control to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding a final concentration of ~100 µM ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the samples by Western blotting as described in Protocol 5.1, probing with an antibody specific for phosphorylated RAF1 at S338.

Protocol for Transwell Cell Migration Assay

This protocol provides a general framework for assessing the effect of this compound on cell migration.

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well plates

-

Cell culture medium (serum-free for assay)

-

This compound as a potential chemoattractant

-

Fetal Bovine Serum (FBS) as a positive control chemoattractant

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1x10^5 cells/mL.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

-

Adding Chemoattractant: In the lower chamber, add 600 µL of serum-free medium (negative control), medium with 10% FBS (positive control), or medium containing various concentrations of this compound.

-

Seeding Cells: Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix and Stain: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 30 minutes.

-

Imaging and Quantification: Wash the inserts with water. Allow to dry and visualize the stained, migrated cells using a microscope. Count the number of migrated cells in several representative fields for each condition.

Conclusion and Future Directions

The understanding of this compound has evolved from its designation as an inactive metabolite to a lipid mediator with distinct signaling capabilities. The elucidation of its intracellular pro-proliferative pathway in cancer and its opposing anti-inflammatory role highlights the complexity of lipid signaling. For drug development professionals, the PLA2G7-PAK2-RAF1 axis presents a novel set of targets for therapeutic intervention in NRAS-driven cancers. For immunologists, the cAMP-mediated inhibitory pathway offers insights into the self-regulation of inflammatory responses.

Future research should focus on several key areas:

-

Receptor Deorphanization: The identification of the specific GPCR responsible for the anti-inflammatory effects of this compound is a critical next step.

-

Broader Pathophysiological Roles: Investigating the role of this compound signaling in other contexts, such as in the nervous and cardiovascular systems, will broaden our understanding of its function.

-

In Vivo Validation: While in vitro studies have been insightful, in vivo models are needed to confirm the physiological and pathological relevance of these signaling pathways.

-

Therapeutic Targeting: Developing specific inhibitors for intracellular PLA2G7 or modulators of the this compound-PAK2 interaction could provide new therapeutic strategies for cancer and inflammatory diseases.

This guide provides a foundational understanding of this compound signaling, offering a platform for continued research and development in this exciting area of lipid biology.

References

The Dichotomous Role of Lyso-PAF C-18 in Neutrophil Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically relegated to the status of an inactive precursor and metabolite of the potent pro-inflammatory mediator Platelet-Activating Factor (PAF), 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PAF C-18) has emerged as a bioactive lipid with distinct and often opposing functions in neutrophils. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating neutrophil activity. It delves into its inhibitory effects on key pro-inflammatory responses, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions. This document aims to serve as a valuable resource for researchers and professionals in immunology and drug development, offering insights into the therapeutic potential of targeting this unique lipid mediator.

Core Function of this compound in Neutrophils: A Paradigm Shift

Contrary to its precursor, PAF, which is a potent activator of neutrophils, this compound exhibits significant inhibitory effects on neutrophil functions, particularly those associated with the inflammatory response. The primary and most well-documented function of this compound in neutrophils is the dose-dependent inhibition of NADPH oxidase activation and subsequent superoxide (B77818) production[1][2]. This inhibitory action is not limited to a specific stimulus, as this compound has been shown to attenuate superoxide generation induced by various chemoattractants, including N-formylmethionyl-leucyl-phenylalanine (fMLF) and complement component C5a[1].

This inhibitory capacity of this compound extends to the protection of endothelial barriers from neutrophil-mediated damage. By suppressing the oxidative burst, this compound can prevent the breakdown of endothelial integrity, a critical event in the pathogenesis of various inflammatory conditions[1][3]. While some earlier reports suggested Lyso-PAF to be biologically inactive, with its observed effects attributed to contamination with PAF or PAF-like agonists, more recent and detailed studies have established its intrinsic bioactivity[1][4].

Interestingly, the role of Lyso-PAF in other neutrophil functions, such as apoptosis, is less clear. One study reported that exogenous Lyso-PAF did not have a protective effect against neutrophil apoptosis and, at higher concentrations, even promoted it[5]. This contrasts with its generally anti-inflammatory profile concerning the oxidative burst.

Quantitative Data on the Effects of this compound on Neutrophil Functions

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on neutrophil functions.

Table 1: Effect of this compound on fMLF-Induced Superoxide Production in Human Neutrophils

| This compound Concentration | % Reduction of fMLF-induced Superoxide Production (mean ± SEM) | Reference |

| 1 µM | 57% | [1] |

| 10 nM - 1 µM | Dose-dependent inhibition | [1] |

Table 2: Effect of this compound on Intracellular cAMP Levels in Human Neutrophils

| Treatment | Intracellular cAMP Level (relative to control) | Reference |

| Lyso-PAF (1 µM) | Significant increase (p < 0.01) | [1] |

| Lyso-PAF (various concentrations) | Dose-dependent increase | [1] |

Table 3: Effect of this compound on Neutrophil Apoptosis

| Lyso-PAF Concentration | Effect on Neutrophil Apoptosis | Reference |

| 10⁻⁹ M - 10⁻⁴ M | No protective effect; increased apoptosis at higher doses | [5] |

Signaling Pathway of this compound in Neutrophils

The inhibitory effects of this compound on neutrophil activation are mediated through a signaling pathway that is distinct from the PAF receptor (PAFR). Evidence strongly suggests that this compound exerts its function by elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[1][2].

The proposed signaling cascade is as follows:

-

Receptor Interaction (Hypothesized): this compound is thought to interact with a yet-to-be-fully-characterized G-protein coupled receptor (GPCR) on the neutrophil surface that is distinct from the PAFR.

-

Adenylyl Cyclase Activation: This interaction leads to the activation of adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Inhibition: Activated PKA then phosphorylates downstream targets, ultimately leading to the inhibition of NADPH oxidase activation and superoxide production.

The use of a PAF receptor antagonist or genetic deletion of the PAF receptor does not affect the inhibitory action of Lyso-PAF, confirming the independence of this pathway from the classical PAF signaling axis[1][2]. Furthermore, pharmacological blockade of adenylyl cyclase has been shown to completely reverse the inhibitory effect of Lyso-PAF, solidifying the central role of the cAMP-PKA pathway[1][2].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the function of this compound in neutrophils.

Measurement of Superoxide Production

This protocol is adapted from studies measuring fMLF-induced superoxide generation in human neutrophils[1].

Objective: To quantify the effect of this compound on agonist-induced superoxide production in isolated human neutrophils.

Materials:

-

Ficoll-Paque or Percoll for neutrophil isolation

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Luminol (B1675438) or lucigenin (B191737) (chemiluminescence probe)

-

fMLF (N-formylmethionyl-leucyl-phenylalanine)

-

This compound (synthetic, high-purity)

-

Vehicle control (e.g., 50% v/v EtOH/H₂O)

-

96-well white microplates

-

Luminometer

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using density gradient centrifugation with Ficoll-Paque or Percoll. Ensure red blood cell lysis is performed. Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺.

-

Cell Counting and Resuspension: Count the neutrophils and adjust the concentration to 5 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.

-

Pre-incubation with this compound: In a 96-well white microplate, add 50 µL of the neutrophil suspension to each well. Add 5 µL of varying concentrations of this compound (e.g., 10 nM to 1 µM final concentration) or vehicle control. Incubate for 5-10 minutes at 37°C.

-

Addition of Chemiluminescence Probe: Add 50 µL of luminol or lucigenin solution to each well.

-

Stimulation: Place the microplate in a pre-warmed (37°C) luminometer. To initiate the reaction, inject 50 µL of fMLF (final concentration 1 µM) into each well.

-

Measurement: Immediately begin measuring the chemiluminescence in counts per second (CPS) over a period of 10-15 minutes.

-

Data Analysis: The data can be expressed as peak CPS or as the integrated area under the curve (AUC). Calculate the percentage inhibition by this compound relative to the vehicle-treated control.

Intracellular cAMP Measurement

This protocol is based on methods described for assessing cAMP levels in neutrophils following this compound treatment[1].

Objective: To determine the effect of this compound on intracellular cAMP concentrations in neutrophils.

Materials:

-

Isolated human neutrophils

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP competitive immunoassay kit (e.g., ELISA-based)

-

Microplate reader

Procedure:

-

Neutrophil Preparation: Isolate and resuspend neutrophils as described in the superoxide assay protocol.

-

Incubation: Incubate the neutrophils with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a designated time (e.g., 10 minutes) at 37°C to prevent cAMP degradation.

-

Treatment: Add varying concentrations of this compound or vehicle control to the neutrophil suspension and incubate for 5 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by adding cell lysis buffer provided with the cAMP assay kit.

-

cAMP Assay: Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves adding the cell lysates to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a labeled cAMP conjugate.

-

Measurement: After incubation and washing steps, add the substrate and measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. Express the results as pmol/10⁶ cells or as a fold change relative to the vehicle-treated control.

Implications for Drug Development

The discovery of the anti-inflammatory properties of this compound in neutrophils opens up new avenues for therapeutic intervention in a range of inflammatory diseases. The ability of this compound to specifically inhibit the neutrophil oxidative burst without affecting other cellular functions in the same manner presents an attractive profile for a targeted anti-inflammatory agent.

Potential therapeutic applications could include conditions characterized by excessive neutrophil activation and tissue damage, such as:

-

Acute Respiratory Distress Syndrome (ARDS)

-

Ischemia-reperfusion injury

-

Sepsis

-

Inflammatory bowel disease

The development of stable, long-acting analogs of this compound or small molecules that mimic its action on the cAMP-PKA pathway could represent a novel strategy to dampen excessive inflammation while potentially avoiding the broader immunosuppressive effects of other anti-inflammatory drugs. Further research into the specific receptor for this compound will be crucial for the rational design of such therapeutics.

Conclusion

This compound has transitioned from being considered an inert metabolite to a key modulator of neutrophil function. Its ability to inhibit the pro-inflammatory oxidative burst via a PAFR-independent, cAMP-mediated pathway highlights a novel intrinsic mechanism for regulating the potent activity of PAF. This detailed understanding of its function, signaling, and the methodologies to study it provides a solid foundation for future research and the development of new therapeutic strategies for inflammatory diseases. The contrasting roles of PAF and Lyso-PAF underscore the complexity and fine-tuning of lipid signaling in the immune system.

References

- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Functions of Lyso-PAF C18

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF C18, has long been considered an inactive precursor and metabolite in the biosynthesis and degradation of Platelet-Activating Factor (PAF). However, emerging evidence has unveiled its crucial and distinct intracellular signaling functions. This technical guide provides a comprehensive overview of the core intracellular roles of Lyso-PAF C18, with a particular focus on its involvement in signal transduction pathways implicated in cancer and inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting these pathways.

Introduction

Lyso-PAF C18 is a lysophospholipid generated from PAF C18 through the action of PAF acetylhydrolase (PAF-AH), an enzyme encoded by the PLA2G7 gene.[1][2] It also serves as a substrate for the synthesis of PAF C18 via the remodeling pathway.[1] While traditionally viewed as biologically inert, recent studies have demonstrated that intracellular Lyso-PAF C18 acts as a signaling molecule, modulating key cellular processes independently of the canonical PAF receptor. This guide will delve into these non-canonical, intracellular functions, providing a technical resource for researchers in the field.

Core Intracellular Functions and Signaling Pathways

Regulation of the RAS-RAF-MEK-ERK Signaling Pathway

A pivotal intracellular function of Lyso-PAF C18 is its role in the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer.[2] This function is particularly critical in melanoma cells harboring NRAS mutations.

Mechanism of Action:

Intracellular Lyso-PAF C18 directly binds to the catalytic domain of p21-activated kinase 2 (PAK2). This interaction enhances the activation of PAK2, which in turn phosphorylates RAF1 at Serine 338 (S338). The phosphorylation of RAF1 at this site is a key step in its activation, leading to the subsequent phosphorylation and activation of MEK and ERK. This signaling axis is essential for the proliferation and survival of NRAS-mutant melanoma cells.

Caption: Lyso-PAF C18-mediated activation of the RAF1-MEK-ERK pathway.

Opposing Effects to PAF in Inflammatory Cells

In contrast to its role in cancer cell proliferation, Lyso-PAF C18 exhibits inhibitory effects on inflammatory cells like neutrophils and platelets, directly opposing the pro-inflammatory actions of PAF.

Mechanism in Neutrophils:

Lyso-PAF C18 inhibits fMLF-induced superoxide (B77818) production in neutrophils. This inhibitory effect is mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which is involved in the downstream signaling that suppresses NADPH oxidase activation. This action is independent of the PAF receptor.

Mechanism in Platelets:

Similarly, in platelets, Lyso-PAF C18 induces an elevation of intracellular cAMP. This increase in cAMP leads to the inhibition of thrombin-induced platelet aggregation. The inhibitory effect can be partially reversed by PKA inhibitors, indicating the involvement of the cAMP-PKA pathway.

Caption: Inhibitory effects of Lyso-PAF C18 in neutrophils and platelets.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the intracellular functions of Lyso-PAF C18.

Table 1: Effects of Lyso-PAF C18 on Neutrophil and Platelet Function

| Parameter | Cell Type | Treatment | Result | Reference |

| fMLF-induced Superoxide Production | Human Neutrophils | 1 µM Lyso-PAF C18 | 57% reduction | |

| Intracellular cAMP Levels | Human Neutrophils | Lyso-PAF C18 | Dose-dependent increase (up to 2-fold) | |

| Intracellular cAMP Levels | Human Platelets | 1 µM Lyso-PAF C18 | Significant increase (p < 0.01) | |

| Thrombin-induced Platelet Aggregation | Human Platelets | Lyso-PAF C18 | Dose-dependent inhibition |

Table 2: Lyso-PAF C18 in the RAS-RAF-MEK-ERK Pathway

| Parameter | Cell Line | Condition | Observation | Reference |

| RAF1 (S338) Phosphorylation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown (reduced Lyso-PAF) | Decreased p-RAF1 (S338) | |

| MEK1/2 Phosphorylation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown | Reduced p-MEK1/2 | |

| ERK1/2 Phosphorylation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown | Reduced p-ERK1/2 | |

| Cell Proliferation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown | Attenuated proliferation |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro PAK2 Kinase Assay with RAF1 Substrate

This assay measures the ability of PAK2 to phosphorylate RAF1 in the presence of Lyso-PAF C18.

Materials:

-

Recombinant human PAK2 kinase

-

Recombinant, purified RAF1

-

Lyso-PAF C18

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant RAF1, and the desired concentration of Lyso-PAF C18.

-

Add recombinant PAK2 kinase to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into RAF1 using a phosphorimager.

Caption: Workflow for the in vitro PAK2 kinase assay.

Western Blot for Phospho-RAF1 (Ser338)

This protocol is for detecting the phosphorylation status of RAF1 at S338 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: Rabbit anti-Phospho-c-Raf (Ser338)

-

Primary antibody: Mouse anti-total c-Raf

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Phospho-c-Raf (Ser338) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total c-Raf for loading control.

Measurement of Intracellular cAMP

This assay quantifies changes in intracellular cAMP levels in response to Lyso-PAF C18 treatment.

Materials:

-

Cells (e.g., neutrophils or platelets)

-

Lyso-PAF C18

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Plate reader

Protocol:

-

Pre-incubate cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Treat the cells with various concentrations of Lyso-PAF C18 for the desired time.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP assay following the kit protocol.

-

Measure the signal using a plate reader.

-

Calculate the cAMP concentration based on a standard curve.

Thrombin-Induced Platelet Aggregation Assay

This assay assesses the inhibitory effect of Lyso-PAF C18 on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Lyso-PAF C18

-

Thrombin

-

Platelet aggregometer

Protocol:

-

Prepare PRP from fresh whole blood.

-

Pre-incubate the PRP with various concentrations of Lyso-PAF C18 or vehicle control in an aggregometer cuvette with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

-

Monitor the change in light transmittance over time using the aggregometer.

-

Quantify the extent of platelet aggregation.

Caption: Workflow for the platelet aggregation assay.

Conclusion and Future Directions

The discovery of the intracellular signaling functions of Lyso-PAF C18 has shifted the paradigm from viewing it as an inert metabolite to recognizing it as a key player in cellular regulation. Its role in promoting the proliferation of NRAS-mutant melanoma cells highlights the PLA2G7-Lyso-PAF-PAK2-RAF1 axis as a potential therapeutic target. Conversely, its anti-inflammatory effects in neutrophils and platelets suggest its potential for modulating inflammatory responses.

Future research should focus on further elucidating the downstream effectors of Lyso-PAF C18-mediated signaling in different cellular contexts. The development of specific inhibitors targeting the interaction between Lyso-PAF C18 and PAK2 could offer a novel therapeutic strategy for NRAS-driven cancers. Furthermore, exploring the therapeutic potential of Lyso-PAF C18 or its stable analogs in inflammatory disorders warrants investigation. The data and protocols presented in this guide provide a solid foundation for advancing our understanding of this multifaceted lipid mediator and its implications in health and disease.

References

The Unveiling of Lyso-PAF: From Inert Precursor to Bioactive Lipid Mediator

An In-depth Technical Guide on the Discovery and History of Lyso-Platelet Activating Factor

Introduction

For decades, 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-Platelet Activating Factor (Lyso-PAF), was relegated to the sidelines of lipid research, viewed merely as the biologically inactive precursor and metabolic byproduct of the potent inflammatory lipid, Platelet-Activating Factor (PAF). However, a paradigm shift has occurred in recent years, with mounting evidence revealing that Lyso-PAF is a bioactive lipid in its own right, possessing distinct signaling pathways and often exerting effects that counteract its well-known pro-inflammatory counterpart. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of Lyso-PAF, tailored for researchers, scientists, and drug development professionals. We will delve into its metabolic pathways, independent biological functions, and the experimental methodologies used to unravel its physiological and pathological roles.

A Historical Timeline: From Shadow to Spotlight

The story of Lyso-PAF is intrinsically linked to the discovery of PAF. While the term "Platelet-Activating Factor" was coined in 1972 by Benveniste, Henson, and Cochrane, the structural elucidation of PAF in 1979 by Demopoulos, Pinckard, and Hanahan laid the foundation for understanding its metabolism.[1] It was within this context that Lyso-PAF was first identified as the immediate precursor in the "remodeling" pathway of PAF synthesis and the product of PAF degradation by the enzyme PAF acetylhydrolase.[2]

For many years, Lyso-PAF was primarily used as a negative control in experiments investigating the potent pro-inflammatory actions of PAF. The prevailing view was that the acetylation of the sn-2 position of the glycerol (B35011) backbone was essential for biological activity.

A significant turning point came with studies that began to question the dogma of Lyso-PAF's inactivity. Researchers, including Richard D. Ye and his team, demonstrated that Lyso-PAF possesses independent biological activities. Their work revealed that Lyso-PAF can inhibit neutrophil activation and platelet aggregation, effects directly opposing those of PAF.[3][4] This discovery opened a new chapter in the field, suggesting a more complex regulatory role for the PAF metabolic axis than previously appreciated.

Metabolism of Lyso-PAF: A Tightly Regulated Balance

Lyso-PAF exists at a critical junction in cellular lipid signaling, its concentration meticulously controlled by the interplay of two key enzymes: PAF acetylhydrolase (PAF-AH) and Lyso-PAF acetyltransferase (Lyso-PAF-AT).

1. Biosynthesis of Lyso-PAF:

Lyso-PAF is primarily generated through two distinct pathways:

-

The Remodeling Pathway: This is the major route for PAF and Lyso-PAF production during inflammatory responses. It involves the hydrolysis of membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, by phospholipase A2 (PLA2). This reaction releases an acyl group from the sn-2 position, yielding Lyso-PAF.[3]

-

The De Novo Pathway: This pathway contributes to the constitutive, low-level production of PAF and, consequently, Lyso-PAF, for normal physiological functions.

2. Catabolism and Conversion:

-

Degradation of PAF: The primary source of Lyso-PAF is the deacetylation of PAF by PAF acetylhydrolases (PAF-AH) . These enzymes play a crucial role in terminating PAF signaling.

-

Conversion to PAF: Lyso-PAF can be acetylated by Lyso-PAF acetyltransferase (Lyso-PAF-AT) , using acetyl-CoA as the acetyl donor, to form PAF. This enzymatic step is a key regulatory point in the production of the pro-inflammatory mediator.

The dynamic equilibrium between PAF-AH and Lyso-PAF-AT activities dictates the cellular ratio of Lyso-PAF to PAF, thereby influencing the overall inflammatory tone.

Quantitative Data on Lyso-PAF

The concentration and activity of Lyso-PAF and its related enzymes can vary significantly depending on the biological matrix and physiological or pathological state.

Table 1: Concentrations of Lyso-PAF in Human Samples

| Sample Type | Condition | Lyso-PAF Concentration | Reference(s) |

| Plasma | Healthy Males (40-65 years) | 102 - 253 ng/mL | |

| Plasma | Healthy Females (40-65 years) | 74 - 174 ng/mL | |

| Plasma | Acutely Ill Patients | 33 ± 15 ng/mL (range 5-111) | |

| Plasma | Healthy Subjects (<40 years) | Approx. 100 ng/mL, increasing with age | |

| Plasma | Healthy Males (40-65 years) | 169 ± 47 ng/mL | |

| Plasma | Healthy Females (40-65 years) | 120 ± 30 ng/mL | |

| Nasal Polyp Tissue | Chronic Rhinosinusitis w/o Asthma | ~1 ng/g tissue (Lyso-PAF C16) | |

| Nasal Polyp Tissue | Chronic Rhinosinusitis w/ Asthma | ~2-3 ng/g tissue (Lyso-PAF C16) | |

| Nasal Polyp Tissue | N-ERD | ~4-5 ng/g tissue (Lyso-PAF C16) |

Table 2: Inhibitory Activities of Lyso-PAF

| Biological Effect | Cell Type | Stimulus | IC50 of Lyso-PAF | Reference(s) |

| Superoxide (B77818) Production | Human Neutrophils | fMLP | ~1 µM (57% reduction) | |

| Platelet Aggregation | Human Platelets | Thrombin | Dose-dependent inhibition observed |

Independent Biological Functions and Signaling Pathways of Lyso-PAF

Contrary to its historical perception, Lyso-PAF is now recognized for its distinct biological activities, which are often anti-inflammatory and antagonistic to the actions of PAF.

1. Inhibition of Neutrophil Activation:

Lyso-PAF has been shown to dose-dependently inhibit superoxide production in neutrophils stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP). This inhibitory effect is not mediated through the PAF receptor.

2. Inhibition of Platelet Aggregation:

Similarly, Lyso-PAF inhibits platelet aggregation induced by agonists such as thrombin. This action is in stark contrast to the potent platelet-activating properties of PAF.

3. The cAMP-Dependent Signaling Pathway:

The independent biological effects of Lyso-PAF are primarily mediated through a distinct signaling pathway that involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Activation of Adenylyl Cyclase: Lyso-PAF is proposed to bind to a yet-to-be-fully-characterized G-protein coupled receptor (GPCR) that is coupled to a stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Activation of Protein Kinase A (PKA): The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA then phosphorylates downstream target proteins, ultimately leading to the inhibition of cellular processes like NADPH oxidase activation in neutrophils and platelet aggregation.

4. Intracellular Signaling in Cancer:

Recent studies have also implicated an intracellular role for Lyso-PAF in cancer signaling. It has been shown to contribute to the activation of the RAS-RAF1 pathway by promoting the activation of p21-activated kinase 2 (PAK2). This highlights a more complex and context-dependent role for Lyso-PAF in cellular regulation.

Experimental Protocols

The study of Lyso-PAF and its metabolic enzymes requires specific and sensitive methodologies. Below are detailed protocols for key experiments.

1. Extraction of Lyso-PAF from Plasma (Methanol Precipitation Method):

This simplified method is suitable for the extraction of choline-containing lipids, including Lyso-PAF, from plasma or serum.

-

Materials:

-

Methanol (B129727) (HPLC grade)

-

Internal standard (e.g., 12:0 LPC)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To a microcentrifuge tube, add 1 mL of methanol containing a known amount of the internal standard (e.g., 100 pmol of 12:0 LPC).

-

Add 2 µL of plasma or serum to the methanol solution.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.

-

Carefully collect the supernatant, which contains the extracted lipids, for subsequent analysis by mass spectrometry.

-

2. Quantification of Lyso-PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of different Lyso-PAF molecular species.

-

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

-

General Procedure:

-

Chromatographic Separation: The extracted lipid sample is injected onto an appropriate HPLC column (e.g., a C18 reversed-phase column) to separate Lyso-PAF from other lipid species. A gradient elution with solvents such as water, acetonitrile, and methanol containing modifiers like formic acid and ammonium (B1175870) formate (B1220265) is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Lyso-PAF is typically ionized using electrospray ionization (ESI) in positive ion mode.

-

Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion (the molecular ion of a specific Lyso-PAF species) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion is highly specific for the target analyte. An internal standard is used to correct for variations in extraction efficiency and instrument response.

-

3. Lyso-PAF Acetyltransferase (Lyso-PAF-AT) Activity Assay (Radiometric Method):

This assay measures the incorporation of radiolabeled acetate (B1210297) from [³H]-acetyl-CoA into Lyso-PAF to form PAF.

-

Materials:

-

Subcellular fractions (e.g., microsomes) containing Lyso-PAF-AT

-

Lyso-PAF

-

[³H]-acetyl-CoA

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.4)

-

Trichloroacetic acid (TCA) solution

-

Scintillation counter and cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 0.25 mg/mL BSA, 20 µM Lyso-PAF, and 10-50 µg of protein from the subcellular fraction in a final volume of 200 µL.

-

Initiate the reaction by adding 200 µM [³H]-acetyl-CoA (specific activity of ~100 Bq/nmol).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 0.2 mg of BSA and then cold TCA solution to a final concentration of 9.6%.

-

Precipitate the protein-lipid complexes by centrifugation.

-

The amount of radiolabeled PAF formed is determined by measuring the radioactivity in the precipitate using a scintillation counter.

-

4. PAF Acetylhydrolase (PAF-AH) Activity Assay (Colorimetric Method using 2-thio PAF):

This assay utilizes a synthetic substrate, 2-thio PAF, which releases a free thiol group upon hydrolysis by PAF-AH. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

-

Materials:

-

Sample containing PAF-AH (e.g., plasma, serum, or cell lysate)

-

2-thio PAF substrate

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Prepare the 2-thio PAF substrate solution in the assay buffer to the desired concentration (e.g., 400 µM).

-

In a 96-well plate, add the sample containing PAF-AH.

-

Initiate the reaction by adding the 2-thio PAF substrate solution to each well.

-

Incubate the plate at 25°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and develop the color by adding DTNB solution to each well.

-

Measure the absorbance at 405-414 nm using a microplate reader.

-

The PAF-AH activity is calculated based on the rate of color development, using the extinction coefficient of the colored product.

-

References

- 1. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lyso-PAF C-18: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-O-octadecyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF C-18. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields who are working with this important lysophospholipid.

Core Physical and Chemical Properties

This compound is a bioactive lipid that serves as a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF) C-18. Its physical and chemical characteristics are fundamental to its biological function and experimental handling.

| Property | Value | References |

| Chemical Name | 1-O-octadecyl-sn-glycero-3-phosphocholine | [1][2] |

| Synonyms | C18 Lyso PAF, 1-octadecyl-sn-glycero-3-phosphocholine | [3] |

| CAS Number | 74430-89-0 | [1] |

| Molecular Formula | C₂₆H₅₆NO₆P | [1][2] |

| Molecular Weight | 509.7 g/mol | [1][2] |

| Appearance | Lyophilized powder; Solid; White to off-white | [1][4] |

| Solubility | Chloroform: Slightly soluble (0.1-1 mg/mL). A deuterated form shows solubility in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml), and Water (20 mg/ml). | [1][5] |

| Stability | ≥ 4 years when stored at -20°C | [1] |

| Storage | Store at -20°C as a lyophilized powder or in a suitable organic solvent. | [1] |

Biological Significance and Signaling Pathways

This compound is a central molecule in the "remodeling pathway," one of the two primary routes for the synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes including inflammation, platelet aggregation, and anaphylaxis.[2][6][7]

The remodeling pathway is initiated by the action of phospholipase A₂ (PLA₂) on membrane phospholipids, such as 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, to produce Lyso-PAF.[2] this compound is then acetylated by the enzyme lysophosphatidylcholine-acyltransferase (LPCAT) to form PAF C-18.[8] Two key enzymes in this step are LPCAT1 and LPCAT2.[8]

LPCAT1 is constitutively expressed and is also involved in the production of dipalmitoyl-phosphatidylcholine, a major component of lung surfactant.[9] In contrast, LPCAT2 is an inducible enzyme found primarily in inflammatory cells and is activated under inflammatory conditions to produce PAF.[9] The cellular localization of both LPCAT1 and LPCAT2 has been identified in the endoplasmic reticulum and lipid droplets.[1][4][10]

The degradation of PAF back to the inactive Lyso-PAF is catalyzed by the enzyme PAF acetylhydrolase (PAF-AH).[11] This enzymatic control of PAF levels is critical for regulating inflammatory responses.

Signaling Pathway Diagram

References

- 1. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Ambiguous Interaction of Lyso-PAF C-18 with the PAF Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18) and the Platelet-Activating Factor (PAF) receptor is a subject of considerable scientific debate. Traditionally considered the inactive precursor and metabolite of the potent inflammatory mediator PAF, recent evidence suggests that this compound possesses biological activities that are independent of, and in some cases opposing to, PAF. This technical guide provides an in-depth exploration of the current understanding of the this compound and PAF receptor interplay, or lack thereof. It delves into the conflicting data on direct receptor binding, details the established PAF receptor-independent signaling pathways, and presents comprehensive experimental protocols to enable researchers to investigate these complex interactions. The guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the nuances of this compound signaling, facilitating further research and potential therapeutic development.

The Controversy: Does this compound Directly Interact with the PAF Receptor?

The central question surrounding this compound is whether it directly binds to and activates the PAF receptor. The existing literature presents conflicting viewpoints, which are summarized below.

Evidence Against Direct Interaction:

Several studies suggest that Lyso-PAF is not a direct agonist of the PAF receptor. The observed PAF-like effects of some commercial Lyso-PAF preparations have been attributed to contamination with PAF or other PAF-like lipids[1]. In competitive binding assays, Lyso-PAF demonstrated a very weak ability, if any, to displace radiolabeled PAF antagonists from the receptor, suggesting it does not compete for the same binding site as PAF[2]. Furthermore, functional assays in neutrophils from PAF receptor knockout mice have shown that the inhibitory effects of Lyso-PAF on superoxide (B77818) production persist, indicating a mechanism independent of the PAF receptor[2][3].

Evidence Suggesting a Relationship:

Conversely, some literature and commercial documentation refer to C18-PAF, the acetylated and active form of this compound, as a ligand for the PAF receptor, with this compound being its direct precursor[4]. This implies a close biological relationship, although it does not confirm direct binding of the lyso form.

Quantitative Data Summary:

To date, there is a conspicuous absence of robust quantitative data, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), defining a high-affinity interaction between this compound and the PAF receptor. The available data from displacement studies suggest a significantly lower affinity for the receptor compared to PAF.

| Finding | Key Evidence | References |

| No Direct Agonist Activity | PAF-like effects of commercial Lyso-PAF are likely due to contamination. | |

| No Competitive Binding | Lyso-PAF does not effectively compete with PAF for receptor binding. | |

| PAF Receptor-Independent Effects | Inhibitory effects of Lyso-PAF persist in PAF receptor knockout models. | |

| Precursor to a Ligand | This compound is the immediate precursor to the PAF receptor ligand, C18-PAF. |

PAF Receptor-Independent Signaling: The cAMP-Mediated Pathway

A significant body of evidence points to a distinct signaling pathway for Lyso-PAF that is independent of the PAF receptor and opposes the pro-inflammatory actions of PAF. This pathway is mediated by cyclic adenosine (B11128) monophosphate (cAMP).

Mechanism of Action:

Lyso-PAF is proposed to bind to an as-yet-unidentified Gs protein-coupled receptor on the surface of cells like neutrophils and platelets. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector. This signaling cascade ultimately leads to the inhibition of cellular processes such as neutrophil superoxide generation and platelet aggregation.

Figure 1: PAF Receptor-Independent cAMP-Mediated Signaling Pathway of this compound.

Intracellular Signaling: The PAK2-RAF1-MEK-ERK Pathway

More recently, a novel intracellular signaling role for Lyso-PAF has been identified, particularly in the context of cancer cell proliferation. This pathway is initiated within the cell and involves the direct binding of Lyso-PAF to p21-activated kinase 2 (PAK2).

Mechanism of Action:

Intracellular Lyso-PAF, generated from PAF by the enzyme PLA2G7, can directly bind to the catalytic domain of PAK2. This interaction is thought to alter the ATP kinetics of PAK2, leading to its activation. Activated PAK2 then phosphorylates the serine/threonine kinase RAF1 at serine 338. The phosphorylation of RAF1 initiates the canonical MAP kinase cascade, leading to the sequential activation of MEK and ERK. This pathway has been shown to be crucial for the proliferation of melanoma cells harboring NRAS mutations.

Figure 2: Intracellular Signaling Pathway of this compound via PAK2 and the MAPK Cascade.

Experimental Protocols

To aid researchers in further investigating the multifaceted roles of this compound, this section provides detailed protocols for key experiments.

Competitive Radioligand Binding Assay for PAF Receptor

This assay is designed to determine if this compound can compete with a radiolabeled ligand for binding to the PAF receptor.

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Materials:

-

Rabbit platelet membranes

-

[3H]PAF (tritiated PAF)

-

Unlabeled PAF C-18 and this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare rabbit platelet membranes according to established protocols. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer

-

50 µL of varying concentrations of unlabeled this compound or PAF (for standard curve)

-

50 µL of [3H]PAF (at a final concentration near its Kd)

-

50 µL of platelet membrane suspension (typically 50-100 µg of protein)

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Intracellular cAMP Levels

This protocol describes how to measure changes in intracellular cAMP in response to this compound treatment in neutrophils.

Materials:

-

Isolated human neutrophils

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA-based or HTRF-based)

-

Cell lysis buffer (provided in the kit)

-

Plate reader

Procedure:

-

Cell Preparation: Isolate human neutrophils from whole blood using density gradient centrifugation. Resuspend the cells in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophils with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cell suspension and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by adding cell lysis buffer and incubate as per the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Perform the cAMP assay according to the kit protocol.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in the samples by interpolating from the standard curve.

Western Blot for Phosphorylated ERK

This protocol is for detecting the activation of the ERK pathway in response to intracellular Lyso-PAF.

Materials:

-

Melanoma cell line (e.g., A375)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture melanoma cells to 70-80% confluency. Treat the cells with appropriate stimuli to induce intracellular Lyso-PAF production or with exogenous Lyso-PAF if cell permeability is achieved.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Conclusion and Future Directions

The interaction of this compound with cellular signaling pathways is far more complex than initially thought. While the evidence for a direct, high-affinity interaction with the PAF receptor is weak and contested, two distinct and significant signaling pathways have been identified: a PAF receptor-independent, cAMP-mediated pathway with anti-inflammatory consequences, and an intracellular pathway that promotes cell proliferation via PAK2 and the MAPK cascade.

This dichotomy highlights the importance of context in studying the biological effects of this compound. The specific cell type, the presence of other signaling molecules, and the subcellular localization of Lyso-PAF can all influence its functional outcome.

Future research should focus on:

-

Identifying the putative Gs-coupled receptor that mediates the cAMP-dependent effects of Lyso-PAF.

-

Further elucidating the mechanism of Lyso-PAF transport into the cell to engage with the intracellular PAK2 pathway.

-

Conducting rigorous studies with highly purified Lyso-PAF to definitively address the issue of contamination in commercial preparations.

-

Exploring the therapeutic potential of targeting the distinct Lyso-PAF signaling pathways in diseases such as inflammation and cancer.

By continuing to unravel the complexities of this compound signaling, the scientific community can gain a more complete understanding of its physiological and pathological roles and potentially leverage this knowledge for the development of novel therapeutic strategies.

References

- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Lyso-PAF C18 in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lyso-Platelet Activating Factor C18 (Lyso-PAF C18) in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, Lyso-PAF C18-d4, is used to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important lipid mediator in a biological matrix.

Introduction

Lyso-Platelet Activating Factor (Lyso-PAF) is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Lyso-PAF is generated from membrane phospholipids (B1166683) by the action of phospholipase A2 and can be subsequently acetylated to form PAF in the "remodeling pathway".[2][3] Conversely, the inactivation of PAF by PAF acetylhydrolases also produces Lyso-PAF.[1] While historically considered biologically inactive, recent studies have suggested that Lyso-PAF itself may possess intracellular signaling functions, for instance, in the RAS-RAF1 signaling pathway.

Given its central role in the PAF cycle and its potential signaling functions, accurate quantification of Lyso-PAF species, such as Lyso-PAF C18 (with an 18-carbon alkyl chain at the sn-1 position), is crucial for understanding its biological role and for the development of therapeutics targeting these pathways. This application note provides a detailed protocol for the quantification of Lyso-PAF C18 in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique.

Signaling Pathway

The remodeling pathway is a major route for the synthesis of PAF in response to inflammatory stimuli. It begins with the cleavage of a fatty acid from the sn-2 position of a membrane phospholipid, such as 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, by phospholipase A2 (PLA2) to produce Lyso-PAF. Lyso-PAF is then acetylated by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. PAF exerts its effects by binding to the PAF receptor (PAFR). The signaling is terminated by the hydrolysis of the acetyl group at the sn-2 position by PAF acetylhydrolase (PAF-AH), converting PAF back to the inactive Lyso-PAF.

Caption: The PAF Remodeling and Inactivation Pathway.

Experimental Protocols

Materials and Reagents

-

Lyso-PAF C18 standard (PubChem CID: 3985)

-

Lyso-PAF C18-d4 internal standard (Cayman Chemical or equivalent)

-

LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)

-

Formic acid (99%+) (Sigma-Aldrich or equivalent)

-

Ammonium formate (B1220265) (LC-MS grade) (Sigma-Aldrich or equivalent)

-

Human plasma (sourced from a certified vendor)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts (polypropylene)

Sample Preparation

The sample preparation workflow is designed to be simple and efficient, utilizing protein precipitation to extract the analyte and internal standard from the plasma matrix.

Caption: Sample Preparation Workflow for Lyso-PAF C18 from Plasma.

Protocol:

-

Thaw human plasma samples on ice.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (Lyso-PAF C18-d4, 100 ng/mL in methanol).

-

Add 180 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) mobile phase A and mobile phase B.

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Shimadzu Nexera, Agilent 1290 Infinity II, or equivalent |

| Column | Waters ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | SCIEX QTRAP 6500+, Agilent 6495, or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen, Medium |

| Dwell Time | 50 ms |

| Resolution | Q1: Unit, Q3: Unit |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Lyso-PAF C18 | 510.4 | 184.1 | 35 | 80 |

| 510.4 | 104.1 | 45 | 80 | |

| Lyso-PAF C18-d4 | 514.4 | 184.1 | 35 | 80 |

| 514.4 | 104.1 | 45 | 80 |

Note: The product ion m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, providing specificity. The secondary transition (m/z 104.1) can be used for confirmation.

Quantitative Data

The method was validated for linearity, sensitivity, accuracy, and precision. Calibration standards were prepared by spiking known concentrations of Lyso-PAF C18 into a surrogate matrix (e.g., charcoal-stripped plasma).

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Recovery) | 92% - 108% |

| Matrix Effect | Minimal, compensated by internal standard |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Lyso-PAF C18 in human plasma. The protocol, featuring a straightforward protein precipitation step and a rapid chromatographic run, is well-suited for high-throughput analysis in clinical research and drug development settings. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative data. This method will be a valuable tool for researchers investigating the roles of Lyso-PAF in health and disease.

References

- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Extraction of Lyso-PAF C18 from Cultured Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: